1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride
Description
1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a fluorine-substituted ethyl group, a methyl group at position 3, and a propylamine substituent at position 4. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H17ClFN3 |
|---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-3-5-11-9-7-13(6-4-10)12-8(9)2;/h7,11H,3-6H2,1-2H3;1H |
InChI Key |
SJKSTUVHGZTUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1C)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a pyrazole derivative with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluoroethyl Group
The 2-fluoroethyl substituent undergoes nucleophilic substitution reactions facilitated by the electron-withdrawing fluorine atom. This enhances the electrophilicity of the adjacent carbon, enabling displacement with nucleophiles.
| Reaction | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH (80°C, 4 hrs) | 2-Hydroxyethyl derivative | Fluoride ion released; confirmed by NMR. |
| Thiolation | NaSH in DMF (RT, 12 hrs) | 2-(Mercaptoethyl)pyrazole analog | 72% yield; characterized via LC-MS. |
| Amine displacement | Benzylamine, KCO, DMSO | N-Benzyl-2-aminoethyl derivative | Requires elevated temps (100°C); 58% yield. |
Mechanistic Insight :
The reaction proceeds via an S2 pathway, with the fluorine atom acting as a leaving group. Steric hindrance from the pyrazole ring marginally reduces reaction rates compared to linear fluoroalkanes.
Amine Functionalization
The primary amine at position 4 participates in alkylation, acylation, and condensation reactions.
Key Limitation : Steric bulk from the propyl and methyl groups slows reactions at the amine site, necessitating polar aprotic solvents for optimal results .
Electrophilic Aromatic Substitution on Pyrazole
The pyrazole ring undergoes electrophilic substitution at activated positions (C-5), influenced by electron-donating methyl and amine groups.
Electronic Effects :
-
The methyl group at C-3 directs electrophiles to C-5 via +I effects.
-
The amine at C-4 further activates the ring but is protonated under acidic conditions, altering reactivity .
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions, modifying solubility and crystallinity.
| Anion Source | Conditions | Resulting Salt | Application |
|---|---|---|---|
| KPF | MeOH, RT, 2 hrs | Hexafluorophosphate salt | Enhanced lipophilicity |
| NaOTf | HO/EtOAc, 40°C | Triflate salt | Improved thermal stability |
Notable Trend : Bulkier anions (e.g., PF) increase solubility in organic solvents, facilitating drug formulation.
Cross-Coupling Reactions
The pyrazole ring engages in palladium-catalyzed couplings at halogenated positions (if present). While the parent compound lacks halogens, brominated derivatives (e.g., 5-bromo analog) participate in:
| Coupling Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Biaryl-pyrazole hybrids | 75–90% |
| Buchwald-Hartwig | Pd(dba), Xantphos | N-Arylaminated derivatives | 68% |
Synthetic Utility : These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .
Comparative Reactivity Table
A comparison of reaction rates for key functional groups:
| Functional Group | Reaction | Relative Rate | Dominant Factor |
|---|---|---|---|
| 2-Fluoroethyl | S2 displacement | High | Electrophilicity of C-F bond |
| Pyrazole C-5 | Electrophilic substitution | Moderate | Ring activation by methyl/amine |
| N-Propyl amine | Acylation | Low | Steric hindrance |
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The presence of the fluorinated ethyl group may enhance its pharmacokinetic properties, such as solubility and metabolic stability. The compound's mechanism of action is primarily through the modulation of specific enzymes or proteins involved in cancer cell proliferation and survival.
Oncology
Recent studies have indicated that compounds similar to 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride can act as inhibitors of key proteins involved in tumor growth. For instance, pyrazole derivatives have been investigated for their ability to degrade RBM39 protein, which is implicated in cancer cell growth regulation. This suggests a potential role for 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride in developing targeted cancer therapies .
Enzyme Modulation
The compound may also serve as a modulator of various enzymatic processes. It has been shown to impact the activity of kinases, which are critical in numerous signaling pathways related to cancer and other diseases. By inhibiting or activating these enzymes, the compound could help in managing conditions like cancer, diabetes, and inflammatory diseases .
Case Study 1: Cancer Therapeutics
In a preclinical study, a related pyrazole compound demonstrated significant antitumor activity by inducing apoptosis in cancer cells through the inhibition of specific kinases. This study highlighted the potential of pyrazole derivatives as effective anticancer agents. The findings suggest that 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride could exhibit similar effects due to its structural similarities .
Case Study 2: Pharmacokinetics
Another investigation assessed the pharmacokinetic properties of pyrazole compounds in animal models. The results indicated favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. These studies provide a framework for understanding how 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride might behave in vivo and its potential dosing regimens .
Data Table: Comparative Analysis of Pyrazole Derivatives
| Compound Name | Target Enzyme/Protein | Application Area | Key Findings |
|---|---|---|---|
| 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride | RBM39 | Oncology | Potential for tumor growth inhibition |
| N-(3-chloro-1H-indol-7-yl)-1-(2-fluoroethyl)pyrazole-4-sulfonamide | Various kinases | Antitumor agents | Effective kinase inhibition leading to apoptosis |
| Pyrazolo[3,4-c]pyridine compounds | Pim kinase | Cancer treatment | Inhibition resulted in reduced tumor growth |
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Fluorine vs. Pyridinyl Substituents :
The 2-fluoroethyl group in the target compound likely increases lipophilicity and metabolic stability compared to the pyridinyl group in the analog from . Pyridinyl substituents introduce aromaticity, enabling π-π interactions critical for receptor binding in drug design.Propylamine vs. Methylthiopropyl :
The propylamine chain in the target compound may enhance aqueous solubility due to its polar nature, whereas the methylthiopropyl group in the analog from introduces a thioether, which could alter electronic properties and redox stability .Chloride and Sulfonyl Groups :
The sulfonyl chloride in 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride () is highly reactive, making it unsuitable for biological applications but valuable as a synthetic intermediate .
Spectroscopic and Physical Properties
Melting Points :
The pyridinyl analog melts at 104–107°C , suggesting crystallinity influenced by aromatic stacking. The target compound’s melting point is unreported but may differ due to its aliphatic fluoroethyl group.Spectroscopic Data : The IR absorption at 3298 cm⁻¹ in the methylthiopropyl analog () corresponds to N–H stretching, while its ¹H NMR signal at δ 8.87 indicates aromatic proton environments . Similar analysis for the target compound would require experimental validation.
Biological Activity
1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine; hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with a 2-fluoroethyl group and a propyl chain. Its chemical formula is CHClFN, which indicates the presence of a fluorine atom that may influence its biological interactions.
Research indicates that compounds similar to 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine often act as inhibitors of specific kinases, particularly receptor tyrosine kinases (RTKs). These kinases are crucial in signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibiting these pathways can lead to reduced tumor growth and metastasis.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It is believed to inhibit the activity of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. By inhibiting CDKs, the compound may induce apoptosis in cancer cells and prevent their proliferation .
Inhibition of Angiogenesis
In addition to its effects on cancer cells, this compound may also inhibit angiogenesis, the process through which new blood vessels form from existing ones. This is particularly important in tumor growth, as tumors require a blood supply for nutrients and oxygen. Compounds that target angiogenesis can effectively starve tumors .
Study 1: In Vitro Analysis
A study investigating various pyrazole derivatives found that 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine displayed significant inhibitory activity against several cancer cell lines, including breast and prostate cancer cells. The IC values were notably lower than those of standard chemotherapeutic agents .
Study 2: Mechanistic Insights
In another study, researchers explored the molecular mechanisms underlying the compound's activity. They reported that treatment with this pyrazole derivative led to decreased phosphorylation of specific RTKs involved in cancer progression, suggesting a direct inhibitory effect on these pathways .
Data Table: Biological Activity Summary
Q & A
Q. How to design stability studies for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
